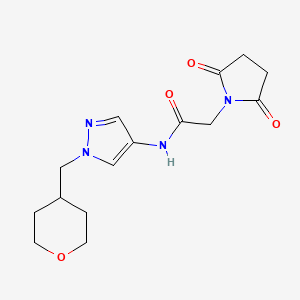

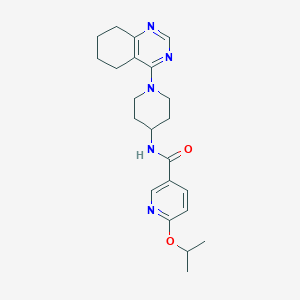

![molecular formula C25H26N2O3S B2396295 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-17-2](/img/structure/B2396295.png)

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The specific molecular structure of this compound is not provided in the available resources.Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure . The specific chemical reactions involving this compound are not mentioned in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques . The specific physical and chemical properties of this compound are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research demonstrates that derivatives of the mentioned compound exhibit high antioxidant activities. One study focused on the synthesis and characterization of coumarin substituted heterocyclic compounds, revealing that these derivatives, when tested against stable DPPH radicals, showed high scavenging activities, reaching up to 80% at a concentration of 1000 μg/mL. This is indicative of the compound's potential as a potent antioxidant, comparable to vitamin C under similar conditions (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial and Antitumor Activities

Another significant application is in the synthesis of derivatives for antimicrobial and antitumor activities. A study highlighted the preparation of a coumarin–thiazole derivative that exhibited very good antimicrobial effects when incorporated into polyurethane varnish formulations. These derivatives showed significant biological activity against various micro-organisms, suggesting potential for antimicrobial coatings (El‐Wahab et al., 2014). Furthermore, novel chromenones bearing a benzothiazole moiety have been synthesized, some of which demonstrated significant in vitro antitumor activities, offering a promising avenue for cancer treatment research (El-Helw et al., 2019).

Synthesis of Heterocyclic Compounds

The compound also plays a role in the synthesis of diverse heterocyclic compounds, indicative of its versatility in chemical synthesis. For example, an unusual synthesis route was observed for creating 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones, demonstrating novel approaches for preparing such compounds via benzopyran ring opening (Kavitha et al., 2018).

Application in Green Chemistry

Moreover, the synthesis of novel derivatives under catalyst-free conditions in ethanol–PEG-600 highlights the compound's application in green chemistry. This method offers an environmentally friendly, efficient, and simple one-pot multi-component protocol, emphasizing the compound's role in developing sustainable chemical processes (Balwe et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is related to anti-tubercular activity . Benzothiazole derivatives have shown significant inhibition potency against M. tuberculosis . The compound interacts with the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, leading to the inhibition of the DprE1 enzyme . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth and proliferation of M. tuberculosis .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway of M. tuberculosis by inhibiting the DprE1 enzyme . This enzyme is crucial for the formation of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria .

Pharmacokinetics

tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its anti-tubercular effects .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth and proliferation . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c1-3-16-12-17-23(29)19(25-26-20-6-4-5-7-21(20)31-25)14-30-24(17)18(22(16)28)13-27-10-8-15(2)9-11-27/h4-7,12,14-15,28H,3,8-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDGAMWASPIMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

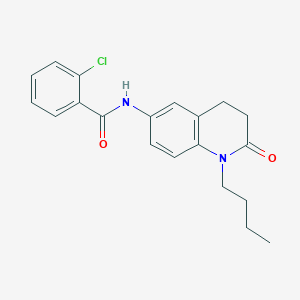

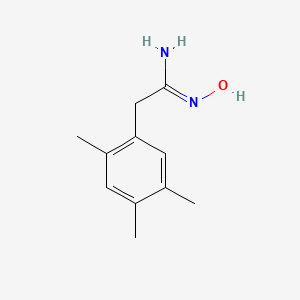

![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)

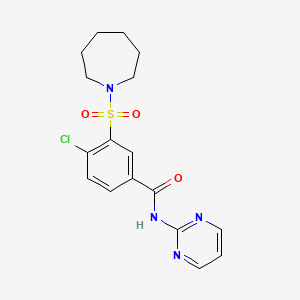

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)

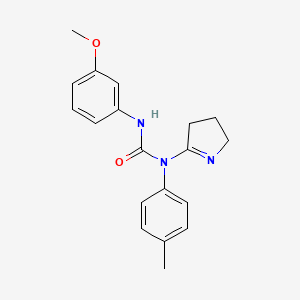

![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)

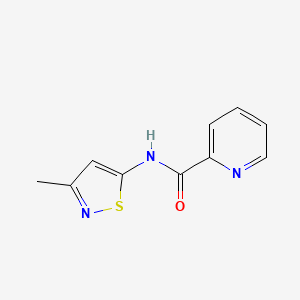

![4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2396232.png)

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)

![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2396235.png)